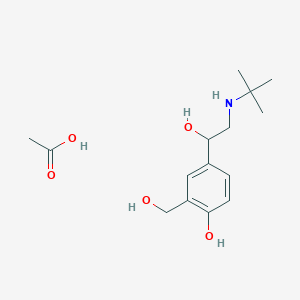
Salbutamol acetate 100 microg/mL in Acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salbutamol acetate, VETRANAL™, analytical standard is a chemical compound used primarily as a reference standard in analytical chemistry. . This compound is widely used in various scientific fields due to its well-defined chemical properties and high purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Salbutamol acetate involves multiple steps, starting from the basic raw materials. The primary synthetic route includes the reaction of 4-hydroxy-3-(hydroxymethyl)benzaldehyde with tert-butylamine to form the intermediate compound. This intermediate is then subjected to further reactions, including acetylation, to produce Salbutamol acetate .
Industrial Production Methods
In industrial settings, the production of Salbutamol acetate follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common in the quality assessment of the produced compound .
Analyse Des Réactions Chimiques
Types of Reactions
Salbutamol acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of Salbutamol acetate may produce corresponding ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent used .
Applications De Recherche Scientifique
Salbutamol acetate, VETRANAL™, analytical standard has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical methods such as HPLC and GC to ensure the accuracy and precision of the analysis.
Biology: It is used in various biological assays to study the effects of β2-adrenergic agonists.
Medicine: It is used in pharmacological studies to understand the mechanism of action of β2-adrenergic agonists and their effects on the human body.
Industry: It is used in the quality control of pharmaceutical products containing Salbutamol acetate.
Mécanisme D'action
Salbutamol acetate exerts its effects by acting as a β2-adrenergic agonist. It binds to β2-adrenergic receptors on the surface of smooth muscle cells, leading to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, leading to the relaxation of smooth muscle cells and bronchodilation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clenbuterol: Another β2-adrenergic agonist with similar pharmacological effects.
Ractopamine: A β2-adrenergic agonist used in veterinary medicine.
Uniqueness
Salbutamol acetate is unique due to its specific chemical structure, which includes an acetate group. This modification enhances its stability and makes it suitable for use as an analytical standard. Its high purity and well-defined properties make it an ideal reference compound in various analytical methods .
Propriétés
Formule moléculaire |
C15H25NO5 |
|---|---|
Poids moléculaire |
299.36 g/mol |
Nom IUPAC |
acetic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C13H21NO3.C2H4O2/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-2(3)4/h4-6,12,14-17H,7-8H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
FNSZTAIRFCUOBB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
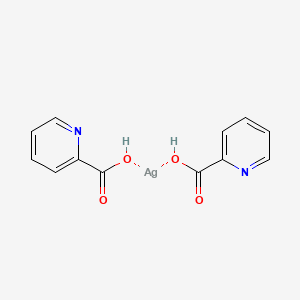
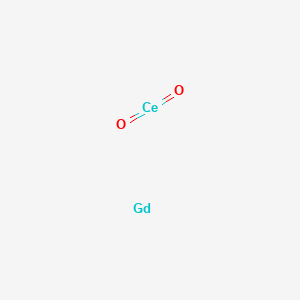

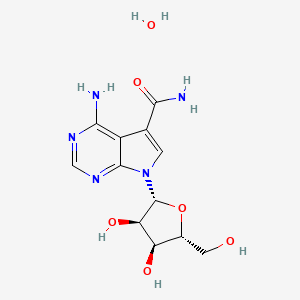
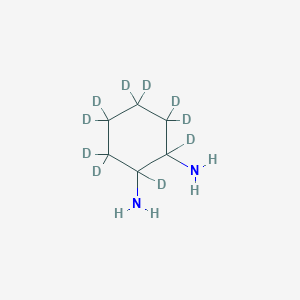
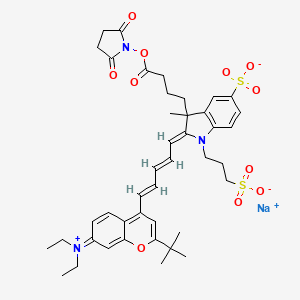

![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)
![1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12056634.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
![[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12056650.png)
